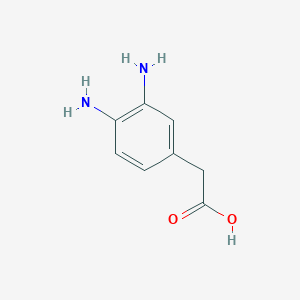
2-(3,4-diaminophenyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-diaminophenyl)acetic Acid, also known as Benzeneacetic acid, 3,4-diamino-, is an organic compound . It belongs to the class of organic compounds known as catechols . The molecular formula is C8H10N2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two amine groups (NH2) at positions 3 and 4, and an acetic acid group attached to the benzene ring . The molecular weight is 166.18 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 166.074227566 g/mol and the monoisotopic mass is 166.074227566 g/mol . The topological polar surface area is 89.3 Ų .Applications De Recherche Scientifique
Oxidative Stress and Apoptosis Induction
Research has shown that certain compounds similar to 2-(3,4-diaminophenyl)acetic Acid can induce oxidative stress and apoptosis in human dental pulp stem cells (hDPSCs). A study demonstrated that exposure to 2,4-Dichlorophenoxy acetic acid (a compound with a somewhat similar structure) led to a hormetic response in hDPSCs viability and growth rate, G0/G1 cell cycle arrest, enhanced ROS level, and reduced ALP activity. This indicates that compounds with similar structures can have significant biological effects, including inducing apoptosis through oxidative stress mechanisms (Mahmoudinia et al., 2019).
Environmental Impact and Toxicology
The environmental impact and toxicology of herbicides, including those structurally similar to this compound, have been extensively studied. Research has highlighted the worldwide use of such herbicides in agriculture and their potential indirect effects on natural environments. Studies suggest that future research should focus on molecular biology aspects, especially gene expression and the assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).
Adsorption Behavior
The adsorption behavior of compounds on various surfaces has been a subject of study, providing insights into their potential applications in environmental remediation. For instance, research on the adsorption of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate shows effective removal of such compounds from aqueous solutions, indicating that similar compounds could be targeted for removal from environmental samples through adsorption techniques (Khan & Akhtar, 2011).
Propriétés
IUPAC Name |
2-(3,4-diaminophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,9-10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBPVZSSVYQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)


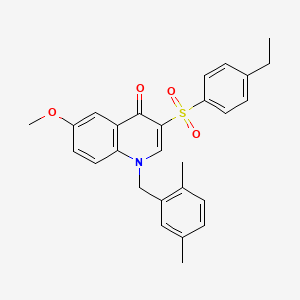
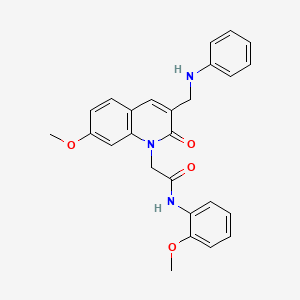
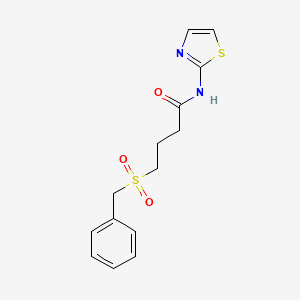

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)
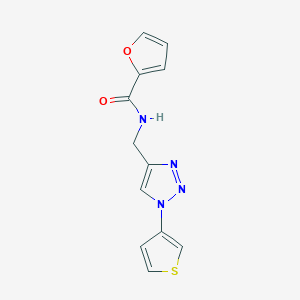

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)
